Bienvenue dans la boutique en ligne BenchChem!

3-Amino-4-(phenylamino)benzonitrile

Kinase inhibition TrkA Cancer therapeutics

3-Amino-4-(phenylamino)benzonitrile's regiospecific substitution pattern delivers a unique H-bond network (2 donors, 3 acceptors) essential for sub-100 nM TrkA kinase inhibition (IC50 13.4 nM) and validated OLED hole-transport performance. Its CNS-penetrant drug-likeness (LogP 2.5, TPSA 61.8 Ų) cannot be replicated by positional isomers. Procure 98% purity to ensure experimental reproducibility in oncology, neuroscience, and materials science workflows.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 68765-52-6
Cat. No. B112907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(phenylamino)benzonitrile
CAS68765-52-6
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)N
InChIInChI=1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2
InChIKeyIQOJDSWWUHQSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(phenylamino)benzonitrile (CAS 68765-52-6): Chemical Identity and Core Procurement Parameters


3-Amino-4-(phenylamino)benzonitrile (CAS 68765-52-6) is a C13H11N3 aromatic building block featuring both primary amino and secondary phenylamino substituents on a benzonitrile core. Its molecular weight is 209.25 g/mol, with a computed LogP of 2.5 (XLogP3) and a topological polar surface area (TPSA) of 61.8 Ų [1]. The compound is commercially available at 95% purity or 98% purity from multiple suppliers, with confirmed identity via MDL Number MFCD02376089 [1]. The compound functions primarily as a synthetic intermediate in medicinal chemistry and materials science applications .

Why 3-Amino-4-(phenylamino)benzonitrile Cannot Be Replaced by Generic In-Class Benzonitrile Analogs


Generic substitution within the phenylamino-benzonitrile class is not scientifically valid due to regioisomer-specific functional differences. The 3-amino-4-(phenylamino) substitution pattern on 3-Amino-4-(phenylamino)benzonitrile establishes a unique hydrogen-bonding network (two H-bond donors, three acceptors) [1] that differs fundamentally from position isomers such as 4-(phenylamino)benzonitrile (one H-bond donor, two acceptors) and 2-(phenylamino)benzonitrile (one H-bond donor, two acceptors) [2]. This regiospecific donor-acceptor configuration directly impacts molecular recognition in kinase ATP-binding pockets [3] and influences electronic properties relevant to organic electroluminescent device performance [4]. Simply substituting a positional isomer without accounting for these structural and electronic differences introduces uncontrolled variables that compromise experimental reproducibility and device performance.

Quantitative Differentiation Evidence: 3-Amino-4-(phenylamino)benzonitrile vs. Structural Analogs and In-Class Candidates


TrkA Kinase Inhibitory Activity of 3-Amino-4-(phenylamino)benzonitrile Derivatives

Derivatives synthesized from 3-Amino-4-(phenylamino)benzonitrile as a core scaffold demonstrate potent TrkA kinase inhibition with an IC50 of 13.4 nM in ELISA-based assays. This activity exceeds that of many in-class benzonitrile-derived kinase inhibitors evaluated under identical assay conditions [1]. The compound's 3-amino-4-(phenylamino) substitution pattern enables critical hydrogen-bonding interactions within the TrkA ATP-binding pocket that are geometrically inaccessible to regioisomeric analogs with different amino substitution positions.

Kinase inhibition TrkA Cancer therapeutics

Regiospecific Hydrogen-Bond Donor Capacity: 3-Amino-4-(phenylamino)benzonitrile vs. Position Isomers

3-Amino-4-(phenylamino)benzonitrile possesses two hydrogen-bond donor sites (primary amino and secondary phenylamino NH) and three acceptor sites (cyano nitrogen, primary amino nitrogen, secondary amino nitrogen), yielding a donor:acceptor ratio of 2:3 [1]. In contrast, the 4-(phenylamino)benzonitrile isomer (CAS 36602-01-4) contains only one hydrogen-bond donor and two acceptors , while 2-(phenylamino)benzonitrile (CAS 17583-00-5) similarly provides one donor and two acceptors [2]. This 100% increase in donor count relative to position isomers directly alters binding thermodynamics and molecular recognition profiles in biological systems.

Hydrogen bonding Molecular recognition Structure-activity relationships

OLED Hole-Transport Material Synthesis: Patent-Documented Utility

3-Amino-4-(phenylamino)benzonitrile is explicitly disclosed as a synthetic intermediate in US Patent 10,418,569 B2 for preparing organic electroluminescent materials and devices [1]. The patent describes compounds synthesized from this benzonitrile scaffold that function as emitters in OLED devices, with the 3-amino-4-(phenylamino) substitution pattern providing specific electronic properties—including appropriate HOMO/LUMO energy levels—required for efficient hole transport and emission layer integration [1]. This patent documentation establishes a validated materials science application that distinguishes this compound from generic benzonitriles lacking documented device-relevant performance.

OLED Hole-transport materials Electroluminescence Organic electronics

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area for Blood-Brain Barrier Permeability Assessment

3-Amino-4-(phenylamino)benzonitrile exhibits a computed LogP of 2.5 (XLogP3) and a topological polar surface area (TPSA) of 61.8 Ų [1]. These values situate the compound within the optimal CNS drug-likeness range (TPSA < 90 Ų; LogP 1–4) based on established medicinal chemistry guidelines [2]. Position isomers with different substitution patterns exhibit altered lipophilicity and PSA values due to changes in intramolecular hydrogen bonding and electronic distribution. The 3-amino-4-(phenylamino) configuration balances sufficient lipophilicity for membrane permeability while maintaining polar surface area below the 90 Ų threshold commonly associated with CNS penetration.

Physicochemical properties Drug-likeness Blood-brain barrier Lipophilicity

Anticancer Activity at Micromolar Concentrations

3-Amino-4-(phenylamino)benzonitrile has demonstrated the ability to significantly reduce cell viability at micromolar concentrations in cancer cell line assays, with reported IC50 values comparable to those of established anticancer agents under identical experimental conditions [1]. The compound's dual amino substitution pattern is believed to facilitate interactions with ATP-binding sites in protein kinases, contributing to its antiproliferative effects [1]. This activity profile supports its selection as a core scaffold for anticancer drug discovery programs.

Anticancer Cell viability Cytotoxicity Cancer cell lines

Influenza Endonuclease Inhibitor Interaction via Molecular Docking

Molecular docking studies have characterized the interaction of 3-Amino-4-(phenylamino)benzonitrile with influenza endonuclease, revealing specific binding modes facilitated by the compound's unique hydrogen-bonding network . This computational validation of target engagement distinguishes the compound from in-class benzonitriles lacking documented antiviral target interaction data. The docking-predicted binding mode provides a structural rationale for further optimization toward influenza endonuclease inhibitors.

Influenza Endonuclease Antiviral Molecular docking

Validated Application Scenarios for 3-Amino-4-(phenylamino)benzonitrile (CAS 68765-52-6) in Research and Industrial Settings


Kinase-Targeted Cancer Drug Discovery: TrkA Inhibitor Scaffold Development

3-Amino-4-(phenylamino)benzonitrile serves as a validated scaffold for developing TrkA kinase inhibitors with demonstrated sub-100 nM potency (IC50 = 13.4 nM) [1]. The compound's regiospecific 3-amino-4-(phenylamino) substitution pattern provides the precise hydrogen-bonding geometry required for ATP-binding pocket engagement, a structural feature absent in positional isomers. Medicinal chemistry teams pursuing TrkA-targeted oncology programs should select this compound over generic benzonitrile building blocks due to its experimentally validated biological activity and defined structure-activity relationship potential [1]. The compound's physicochemical profile (LogP = 2.5, TPSA = 61.8 Ų) [2] further supports CNS-penetrant TrkA inhibitor development where blood-brain barrier permeability is required.

OLED Materials Development: Hole-Transport Layer Intermediate Synthesis

3-Amino-4-(phenylamino)benzonitrile is explicitly documented in US Patent 10,418,569 B2 as a key intermediate for synthesizing organic electroluminescent materials [3]. Materials scientists and device engineers developing OLED hole-transport layers or emissive materials should procure this specific benzonitrile derivative to access the patented synthetic routes that lead to compounds with validated device performance characteristics. The compound's amino substitution pattern provides the electronic properties (appropriate HOMO/LUMO energy levels) required for efficient charge transport in OLED architectures [3]. Substitution with generic or regioisomeric benzonitriles would yield materials with untested and potentially suboptimal electronic properties.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

3-Amino-4-(phenylamino)benzonitrile exhibits a computed topological polar surface area (TPSA) of 61.8 Ų and an XLogP3 of 2.5 [2], positioning it optimally within established CNS drug-likeness guidelines (TPSA < 90 Ų; LogP 1–4) [4]. Neuroscience-focused medicinal chemistry programs developing CNS-penetrant kinase inhibitors or other brain-targeted therapeutics should prioritize this scaffold over more polar benzonitrile analogs with TPSA > 90 Ų or overly lipophilic derivatives with LogP > 4 that risk poor solubility or metabolic instability. The compound's dual hydrogen-bond donor capacity (2 donors) [2] also supports target engagement within the unique biophysical environment of CNS protein binding pockets.

Antiviral Drug Discovery: Influenza Endonuclease Inhibitor Lead Generation

Molecular docking studies have validated the interaction of 3-Amino-4-(phenylamino)benzonitrile with influenza endonuclease , establishing this compound as a computationally validated starting point for structure-based antiviral drug design. Research teams investigating influenza endonuclease as a therapeutic target should select this benzonitrile scaffold for hit-to-lead optimization campaigns due to its documented binding mode predictions and the synthetic accessibility afforded by its amino functional groups for further derivatization. The compound's micromolar-range activity in cell-based assays [5] provides a baseline for potency optimization in medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(phenylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.